molecular formula C26H30N4O8 B14340767 Benzidine diethyl malonate hydrazone CAS No. 103124-62-5

Benzidine diethyl malonate hydrazone

Cat. No.: B14340767
CAS No.: 103124-62-5
M. Wt: 526.5 g/mol
InChI Key: NUOCMFNNHSVGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzidine diethyl malonate hydrazone is a chemical compound that belongs to the hydrazone family Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazones typically involves the reaction of hydrazine with aldehydes or ketones. For benzidine diethyl malonate hydrazone, the preparation involves the reaction of benzidine with diethyl malonate in the presence of hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of hydrazones, including this compound, often employs solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The choice of method depends on the desired yield and purity of the product. Mechanochemical approaches are generally preferred for their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Benzidine diethyl malonate hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can produce amines .

Scientific Research Applications

Benzidine diethyl malonate hydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzidine diethyl malonate hydrazone involves its interaction with cellular targets, leading to various biological effects:

Comparison with Similar Compounds

Similar Compounds

  • Benzidine hydrazone
  • Diethyl malonate hydrazone
  • Benzidine oxime

Uniqueness

Benzidine diethyl malonate hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

103124-62-5

Molecular Formula

C26H30N4O8

Molecular Weight

526.5 g/mol

IUPAC Name

diethyl 2-[[4-[4-[2-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]propanedioate

InChI

InChI=1S/C26H30N4O8/c1-5-35-23(31)21(24(32)36-6-2)29-27-19-13-9-17(10-14-19)18-11-15-20(16-12-18)28-30-22(25(33)37-7-3)26(34)38-8-4/h9-16,27-28H,5-8H2,1-4H3

InChI Key

NUOCMFNNHSVGOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)C2=CC=C(C=C2)NN=C(C(=O)OCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.